molecular formula C7H7FN2 B2536375 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1823843-56-6

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

Cat. No. B2536375
CAS RN: 1823843-56-6
M. Wt: 138.145
InChI Key: AOTXLHSCPJIQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole, also known as EFEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFEP is a pyrazole derivative that is commonly used in the synthesis of other chemical compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Bouillon et al. (2001) demonstrated the synthesis of fluorinated pyrazoles, highlighting the heterocyclization process of hemiperfluoroenones with methylhydrazine. This method, applicable to various derivatives, offers insights into the synthesis of compounds similar to 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Bouillon et al., 2001).

Chemical Reactions and Derivatives

  • Arbačiauskienė et al. (2011) explored the use of ethyl triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. This research provides a foundation for understanding the reactivity and potential derivatives of compounds like 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Arbačiauskienė et al., 2011).

Crystal Structure and Properties

  • Loh et al. (2013) investigated the crystal structures of N-substituted pyrazolines, providing valuable insights into the structural characteristics of pyrazole derivatives, which can be relevant for understanding the properties of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Loh et al., 2013).

Antimicrobial Activity

  • Banoji et al. (2022) discussed the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines with significant antimicrobial activity. This suggests potential biomedical applications for pyrazole derivatives like 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Banoji et al., 2022).

Synthesis in Ionic Liquids

  • Sridhar and Perumal (2005) developed a synthesis method for 4-pyrazolyl 1,4-dihydropyridines using ionic liquids, which could be relevant for synthesizing similar structures to 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Sridhar & Perumal, 2005).

Optical Properties and VOC Affinity

  • Pedrini et al. (2020) synthesized and analyzed fluorinated bis(pyrazoles), evaluating their optical properties and affinity for volatile organic compounds (VOCs). This research might be applicable to understanding the functional applications of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Pedrini et al., 2020).

Fluorinated Pyrazole Synthesis

  • Bonacorso et al. (2015) presented synthetic and NMR spectroscopic studies of 4-fluorinated 1,3,5-substituted 1H-pyrazoles, which could offer valuable insights into the synthesis and properties of 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Bonacorso et al., 2015).

Tautomerism Studies

  • Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, a study that could be relevant to the structural dynamics of compounds like 4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole (Cornago et al., 2009).

properties

IUPAC Name

4-ethynyl-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c1-2-7-5-9-10(6-7)4-3-8/h1,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTXLHSCPJIQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-1-(2-fluoroethyl)-1H-pyrazole

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